3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone chemical structure and properties
3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone chemical structure and properties
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone is a bioactive heterocyclic scaffold belonging to the class of quinolinone Schiff bases .[1] Characterized by a fused benzene-pyridine ring system (carbostyril) coupled with an exocyclic azomethine moiety, this molecule serves as a critical intermediate in the development of fluorescent chemosensors, laser dyes, and metallo-pharmaceuticals. Its structural architecture combines the intrinsic fluorescence of the 7-methyl-quinolinone core with the chelating versatility of the imine nitrogen, making it a subject of interest in coordination chemistry and medicinal pharmacophore modeling.
Chemical Architecture & Physiochemical Properties[2][3][4]
Structural Analysis
The molecule consists of a 7-methyl-2(1H)-quinolinone core functionalized at the C3 position with an (ethylimino)methyl group.
-
Core Scaffold: The 2(1H)-quinolinone (carbostyril) system exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. In the solid state and polar solvents, the lactam (2-oxo) tautomer predominates, stabilized by intermolecular hydrogen bonding (N-H···O=C).
-
Electronic Conjugation: The C3-formyl-derived Schiff base extends the
-conjugation of the quinolinone ring. The electron-donating methyl group at C7 enhances the quantum yield of fluorescence by increasing electron density in the aromatic system, facilitating Charge Transfer (CT) states.
Key Physiochemical Parameters
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Stoichiometry for synthesis | |
| Molecular Weight | 214.26 g/mol | Small molecule drug-like space |
| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability (Lipinski compliant) |
| H-Bond Donors | 1 (Amide NH) | Receptor binding / Solvation |
| H-Bond Acceptors | 2 (Carbonyl O, Imine N) | Metal chelation sites |
| Fluorescence | Blue-Green emission; solvatochromic |
Tautomerism and Stability
The stability of the imine bond (
Figure 1: Lactam-Lactim tautomeric equilibrium central to the reactivity of the quinolinone core.
Synthetic Pathways[2][3][4][5]
The synthesis of 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone follows a convergent route, starting from the construction of the heterocyclic core followed by side-chain functionalization.
Precursor Synthesis: The Meth-Cohn Approach
The 3-formyl-2-quinolinone scaffold is efficiently accessed via Vilsmeier-Haack cyclization of acetanilides.
-
Starting Material: m-Toluidine is acetylated to form 3-methylacetanilide .
-
Vilsmeier-Haack Formylation: Reaction with
in DMF yields the intermediate 2-chloro-7-methylquinoline-3-carbaldehyde . -
Hydrolysis: Acidic hydrolysis (e.g., 70% acetic acid or HCl) converts the 2-chloro group to the 2-oxo functionality, yielding 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde .
Schiff Base Condensation
The final step involves the condensation of the aldehyde with ethylamine.
-
Solvent: Absolute Ethanol or Methanol.
-
Catalyst: Glacial Acetic Acid (catalytic amount).[2]
-
Conditions: Reflux for 2–4 hours.
-
Purification: Recrystallization from ethanol/DMF.
Figure 2: Synthetic pathway from m-toluidine to the target quinolinone Schiff base.
Biological & Pharmacological Potential[2][3][5][6][7][8][9]
Mechanism of Action: Metal Chelation
The spatial arrangement of the imine nitrogen and the carbonyl oxygen creates a bidentate (
-
Antimicrobial: Disruption of bacterial cell walls via metal complexation and intercalation into DNA.
-
Anticancer: Copper(II) complexes of quinolinone Schiff bases have demonstrated cytotoxicity against MCF-7 (breast cancer) cell lines by inducing oxidative stress (ROS generation).
Structure-Activity Relationship (SAR)
-
C7-Methyl Group: Enhances lipophilicity and cellular uptake compared to the unsubstituted analog. It also acts as a weak electron donor, modulating the redox potential of metal complexes.
-
Imine Linker: Essential for biological activity; reduction to the amine often results in loss of potency, while modification to a thiosemicarbazone (
) significantly increases cytotoxicity.
Experimental Protocols
Protocol A: Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Reagents: 2-Chloro-7-methylquinoline-3-carbaldehyde (10 mmol), Glacial Acetic Acid (30 mL), HCl (10 mL, 4N).
-
Procedure:
-
Suspend the chloro-aldehyde in the acetic acid/HCl mixture.
-
Reflux at 100°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour the hot reaction mixture into ice-cold water (100 mL).
-
Filter the resulting yellow precipitate.[3]
-
Wash with cold water and dry. Recrystallize from DMF/Ethanol.
-
-
Expected Yield: 70–85%.
Protocol B: Schiff Base Condensation (Target Molecule)
-
Reagents: 7-Methyl-2-oxo-aldehyde (5 mmol), Ethylamine (5.5 mmol, 70% aq. solution or ethanolic solution), Ethanol (20 mL), Glacial Acetic Acid (2 drops).
-
Procedure:
-
Dissolve the aldehyde in hot ethanol.
-
Add ethylamine dropwise with stirring.
-
Add catalytic acetic acid.
-
Reflux for 3 hours. A color change (typically to intense yellow/orange) indicates imine formation.
-
Cool to room temperature.[3][4] The product will crystallize.
-
Filter, wash with cold ethanol, and dry in vacuo.
-
-
Characterization:
-
IR (
): 1660 ( amide), 1620 ( imine), 3150 ( stretch). -
1H NMR (DMSO-
): 1.2 (t, 3H, ), 3.6 (q, 2H, ), 8.5 (s, 1H, ), 11.8 (s, 1H, ).
-
Applications in Research
Fluorescent Chemosensors
Due to the Photoinduced Electron Transfer (PET) mechanism, this molecule can serve as a "Turn-Off" or "Turn-On" sensor for paramagnetic ions (e.g.,
Reference Standards
Used as a reference standard in the impurity profiling of quinolinone-based drugs (e.g., Aripiprazole intermediates) to ensure regulatory compliance in pharmaceutical manufacturing.
References
-
Meth-Cohn, O., et al. (1981). A Versatile Synthesis of 2-Chloro-3-formylquinolines and Related Compounds. Journal of the Chemical Society, Perkin Transactions 1. Link
-
El-Sawaf, A. K., et al. (2023).[5] Synthesis, spectroscopic characterization, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene) derivatives. ResearchGate. Link
-
Musa, A., et al. (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Samaan, et al. (2016).[4] Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype as Novel Screening Compounds. JSciMed Central. Link
-
PubChem Compound Summary . 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one (Structural Analog Reference). National Center for Biotechnology Information. Link
Sources
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. arjonline.org [arjonline.org]
- 3. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones [mdpi.com]
- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
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